molecular formula C10H15N3O B561346 2-(4-(Dimethylamino)phenyl)acetohydrazide CAS No. 100133-14-0

2-(4-(Dimethylamino)phenyl)acetohydrazide

Cat. No.: B561346
CAS No.: 100133-14-0
M. Wt: 193.25
InChI Key: NEZWLDSUVYAJED-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)acetohydrazide is an organic compound with the molecular formula C10H15N3O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 4-(Dimethylamino)benzaldehyde.

    Formation of Intermediate: The aldehyde group of 4-(Dimethylamino)benzaldehyde is converted to 4-(Dimethylamino)phenylacetic acid through a series of reactions, including oxidation and reduction.

    Hydrazide Formation: The 4-(Dimethylamino)phenylacetic acid is then reacted with hydrazine hydrate under reflux conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes:

    Raw Material Handling: Ensuring the purity of 4-(Dimethylamino)benzaldehyde and hydrazine hydrate.

    Reaction Control: Maintaining the reaction temperature and time to optimize the formation of the desired product.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetohydrazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydrazide moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide.

    4-(Dimethylamino)phenylacetic acid: An intermediate in the synthetic route.

    2-(4-(Dimethylamino)phenyl)acetic acid hydrazide: A closely related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)9-5-3-8(4-6-9)7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWLDSUVYAJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652202
Record name 2-[4-(Dimethylamino)phenyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100133-14-0
Record name 2-[4-(Dimethylamino)phenyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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